1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1224155-10-5) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₅H₁₁BrFN₃O₂ and a molecular weight of 356.17 g/mol. It features a 4-bromo-2-fluorophenyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring, along with a carboxylic acid substituent at the 4-position . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXRGCGCOCJEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Pyrazole Formation: The brominated and fluorinated phenyl derivative is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be contextualized by comparing it to analogous pyrazole-carboxylic acid derivatives. Key differences in substituents, electronic properties, and applications are highlighted below:
Structural and Electronic Comparisons
Key Research Findings
Electron-Withdrawing Effects : The bromo and fluoro groups in the target compound increase the acidity of the carboxylic acid group (predicted pKa ~2–3) compared to methoxy-substituted analogs (e.g., ), which have higher electron density and weaker acidity .
Bioactivity : Compounds with pyrrole substitutions () demonstrate enhanced aromatic stacking in protein binding sites, whereas the target compound’s Br/F groups may improve selectivity in halogen-bonding interactions .
Solubility : The methoxy derivative () exhibits better aqueous solubility than the bromo/fluoro analog due to its polar substituent, making it more suitable for formulation in hydrophilic environments .
Synthetic Utility : The trifluoromethyl group in increases metabolic stability, a feature absent in the target compound, which may require additional modifications for drug-like properties .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted pKa | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Target Compound | 356.17 | ~2.5 | N/A | 1.48 (predicted) |
| 305.69 | 2.38 | 499.5 | 1.48 | |
| 232.23 | ~3.5 | N/A | N/A |
Biological Activity
1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its pharmacological properties.
The compound's molecular formula is with a molecular weight of approximately 284.10 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of various enzymes, which can lead to anti-inflammatory effects. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
- Cellular Signaling Pathways : It may influence cellular signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer treatment.
Biological Activity Studies
A review of recent studies highlights the compound's potential applications:
- Anti-inflammatory Activity : In vitro studies have shown that 1-(4-bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibits significant inhibition of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
- Anticancer Properties : Preliminary research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.
- Antimicrobial Effects : Some studies have reported that pyrazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers administered varying concentrations of the compound to LPS-stimulated macrophages. Results indicated a dose-dependent reduction in nitric oxide production, confirming its anti-inflammatory potential.
| Concentration (µM) | NO Production (µM) | % Inhibition |
|---|---|---|
| 0 | 25 | 0 |
| 10 | 15 | 40 |
| 50 | 8 | 68 |
| 100 | 3 | 88 |
Case Study 2: Anticancer Activity
A study assessing the cytotoxic effects on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
